molecular formula C16H19N3O5S B1667256 L-Amoxicillin CAS No. 26889-93-0

L-Amoxicillin

Cat. No.: B1667256
CAS No.: 26889-93-0
M. Wt: 365.4 g/mol
InChI Key: LSQZJLSUYDQPKJ-BBGACYKPSA-N
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Description

L-Amoxicillin is a stereoisomer of the widely used beta-lactam antibiotic amoxicillin. Its IUPAC name is (2S,5R,6R)-6-{[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, with a molecular formula of C₁₆H₁₉N₃O₅S and a molecular weight of 365.40 g/mol . It is designated as Amoxicillin Related Compound B by the United States Pharmacopeia (USP) and is identified as a by-product or impurity in amoxicillin trihydrate formulations .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-BBGACYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181396
Record name Amoxicillin, L-
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26889-93-0, 26787-78-0
Record name L-Amoxicillin
Source CAS Common Chemistry
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Record name Amoxicillin, L-
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Record name amoxicillin
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Record name Amoxicillin, L-
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Record name AMOXICILLIN, L-
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Chemical Synthesis of Amoxicillin

Mixed Anhydride Method

The conventional chemical synthesis of amoxicillin involves the formation of a mixed anhydride intermediate. As detailed in patent CN110551144A, this method begins with the protection of the amino group of D-(-)-α-amino-p-hydroxyphenylacetic acid (L-1) using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a tetrahydrofuran-water solvent system. The protected intermediate (M-1) reacts with 6-aminopenicillanic acid (6-APA) in the presence of ethyl chloroformate and N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP) at subzero temperatures (-60°C to -45°C). This step ensures selective acylation at the 6-position of 6-APA, yielding the Fmoc-protected amoxicillin precursor (M-3).

Deprotection is achieved via catalytic hydrogenolysis using 10% palladium on carbon (Pd/C) in a methanol-water mixture, followed by acidification to pH 4.5–5.5 and purification via silica gel chromatography. This method reports a yield of 62% with high purity (HPLC: 99.5%) but requires stringent temperature control and generates impurities if side reactions occur during anhydride formation.

Silylation-Acylation Approach

U.S. Patent 3,980,637 describes an alternative route involving silylation of 6-APA with chlorotrimethylsilane (TMCS) or hexamethyldisilazane (HMDS) in methylene chloride. The silylated 6-APA reacts with a reactive derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid (e.g., its chloride hydrochloride) under anhydrous conditions. Hydrolysis of the silyl groups at highly acidic pH (<2) precipitates amoxicillin hydrochloride, which is converted to the trihydrate form via crystallization. This method achieves yields exceeding 74% with low levels of dimethylaniline (DMA) impurities (<15 ppm), attributed to efficient polish filtration steps.

Table 1: Comparison of Chemical Synthesis Methods
Parameter Mixed Anhydride Method Silylation-Acylation
Yield 62% 74%
Purity (HPLC) 99.5% >98%
Key Solvent NMP Methylene chloride
Temperature Range -60°C to 25°C 5°C to 40°C
Impurity Control Moderate Excellent (DMA <15 ppm)

Enzymatic Synthesis of Amoxicillin

Penicillin G Acylase (PGA)-Catalyzed Synthesis

Enzymatic methods leverage the specificity of penicillin G acylase (PGA) to catalyze the condensation of 6-APA with D-(-)-α-hydroxyglycine derivatives. As reported by Gonçalves et al., immobilized PGA on glyoxyl-agarose facilitates the kinetically controlled synthesis of amoxicillin at pH 6.5 and 25°C. The reaction mechanism involves the formation of an acyl-enzyme intermediate (E-A) through nucleophilic attack by 6-APA, followed by competitive hydrolysis (Fig. 1).

Figure 1: Proposed Kinetic Mechanism of PGA-Catalyzed Amoxicillin Synthesis

$$
\text{E + PHPGME} \rightleftharpoons \text{E-PHPGME} \rightarrow \text{E-A} + \text{MeOH} \
\text{E-A + 6-APA} \rightleftharpoons \text{E-A-6-APA} \rightarrow \text{E + Amoxicillin} \
\text{E-A + H}_2\text{O} \rightarrow \text{E + PHPG}
$$
E = enzyme; PHPGME = phenylhydrazine glycolic acid methyl ester; PHPG = phenylhydrazine glycolic acid.

Optimization studies reveal that substrate concentrations above 60 mM minimize hydrolysis side reactions, achieving synthesis yields of 85% under ideal conditions. Hybrid neural network (NN) models further enhance predictability of reaction rates across diverse pH and temperature regimes.

Solvent Engineering and pH Effects

The enzymatic process benefits from solvent systems that stabilize PGA activity. A 25 mM phosphate buffer (pH 6.5) with 20% methanol (v/v) enhances nucleophile solubility while maintaining enzyme stability. However, prolonged reaction times (>4 hours) at temperatures exceeding 30°C lead to irreversible PGA denaturation, necessitating precise process control.

Critical Analysis of Methodologies

Yield and Scalability

Chemical methods generally offer higher scalability due to well-established industrial protocols, albeit with moderate yields (62–74%). Enzymatic synthesis, while environmentally benign, faces challenges in catalyst reuse and substrate inhibition, limiting large-scale adoption despite superior yields (up to 85%).

Purity and Impurity Profile

The silylation-acylation route excels in impurity control, producing amoxicillin trihydrate with DMA levels below 15 ppm. In contrast, enzymatic methods introduce fewer synthetic byproducts but require extensive downstream processing to remove residual PGA and hydrolyzed substrates.

Environmental and Economic Considerations

Enzymatic synthesis reduces reliance on toxic solvents (e.g., NMP, methylene chloride) and operates under milder conditions, aligning with green chemistry principles. However, the high cost of immobilized PGA and stringent reaction controls elevate production costs compared to chemical routes.

Mechanism of Action

Comparison with Similar Compounds

Binding Affinity to Penicillin-Binding Proteins (PBPs)

L-Amoxicillin’s binding interactions with bacterial PBPs, critical for its antibacterial activity, have been compared to other beta-lactams. In a molecular docking study targeting PBP2B:

Compound Binding Energy (kcal/mol) Hydrogen Bond Interactions
This compound -8.6 6 amino acids (e.g., THR A:618, SER A:443)
Cefprozil -8.1 5 amino acids (e.g., ASN A:445, SER A:386)
Penicillin-G -7.0 Not specified
IMPHY002419 (Phytocompound) -10.7 Superior interactions

This compound demonstrated stronger binding affinity than cefprozil and penicillin-G, attributed to its six hydrogen-bonding interactions with PBP2B residues .

Comparison with Impurities in Amoxicillin Formulations

This compound is one of several impurities monitored in amoxicillin trihydrate, as per USP guidelines . Key impurities include:

Impurity A: 6-Aminopenicillanic acid (6-APA).

Impurity B : this compound.

Impurity C : Amoxicillin diketopiperazines.

Impurity I : α-Hydroxyphenylglycine.

HPLC analyses reveal that this compound concentrations remain stable (<1% total impurities) across batches with varying powder pH (4.39–4.97). In contrast, impurity I levels decrease linearly with increasing crystallization pH, likely due to enhanced solubility of α-hydroxyphenylglycine at higher pH .

Pharmacological and Industrial Relevance

  • Quality Control : Ensuring amoxicillin batches meet purity standards .
  • Research Applications : Serves as a reference standard in analytical methods .

Biological Activity

L-Amoxicillin, a derivative of amoxicillin, is a widely used antibiotic in the treatment of various bacterial infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and comparative studies with other antibiotics.

This compound works primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The competitive inhibition of PBPs disrupts the normal function of glycosyltransferase and transpeptidase enzymes, resulting in an inability to maintain cell wall integrity .

Pharmacokinetics

This compound exhibits approximately 60% bioavailability when administered orally. For instance, a 250 mg dose reaches a peak plasma concentration (C_max) of about 3.93 mg/L within approximately 1.31 hours (T_max) . The pharmacokinetic profile is essential for determining appropriate dosing regimens in clinical practice.

Dose (mg) C_max (mg/L) T_max (h) AUC (mg*h/L)
2503.931.3127.29
87511.211.5255.04

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various infections. For example, a study involving patients with acute bacterial infections in oral surgery reported an overall efficacy rate of 75.6%, with excellent outcomes in 7% of cases and good outcomes in 67% .

Comparative Studies

A randomized trial compared the efficacy of this compound with moxifloxacin for treating respiratory infections. The clinical success rates were slightly lower for this compound at both the end of treatment and follow-up visits compared to moxifloxacin, indicating its effectiveness but also highlighting potential limitations in certain cases .

Antibiotic Clinical Success Rate (%) Bacteriological Success Rate (%)
Moxifloxacin94.1 (end) / 91.2 (follow-up)88.2 (end) / 86.6 (follow-up)
This compound91.7 (end) / 85.7 (follow-up)87.5 (end) / 84.6 (follow-up)

Case Studies

  • Treatment Failure : A cohort study involving over 320,000 children indicated that treatment failure with this compound was rare, occurring in only 3.1% of cases . This highlights its reliability as a first-line treatment option.
  • Adverse Effects : A case report documented a patient developing aseptic meningitis after starting this compound therapy post-dental procedure, underscoring the importance of monitoring for adverse reactions even with commonly used antibiotics .

Enhanced Antibacterial Activity

Recent research has focused on enhancing the antibacterial properties of this compound through novel drug delivery systems. For instance, a study developed lactobionic acid-coated zinc metal-organic frameworks (Zn-MOFs) that significantly improved the bactericidal activity against Helicobacter pylori, a common pathogen associated with gastric diseases . These advancements suggest promising avenues for overcoming antibiotic resistance and improving treatment outcomes.

Q & A

Q. Table 1. Pharmacopoeial Methods for this compound Analysis

CompendiumMethodAcceptance Criteria
USP 43-NF 38HPLC with UV detectionPurity ≥98.0%; related substances ≤2.0%
EP 10.8Microbiological assayPotency 95–105% vs. reference standard

Q. Table 2. Key Parameters for Enzymatic Synthesis Optimization

ParameterOptimal RangeImpact on Yield
pH6.8–7.2Maximizes acylase activity
Temperature28°CReduces byproduct formation
Substrate Ratio1:1.2 (6-APA:D-PGME)Minimizes precursor waste

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Amoxicillin
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